![molecular formula C4H6BrN3 B174882 4-bromo-5-methyl-1H-pyrazol-3-amine CAS No. 1780-72-9](/img/structure/B174882.png)
4-bromo-5-methyl-1H-pyrazol-3-amine
Overview
Description
4-Bromo-5-methyl-1H-pyrazol-3-amine, also known by its CAS number 1780-72-9, is a chemical compound with the molecular formula C4H6BrN3 . It has a molecular weight of 176.01 . This compound is used as a biochemical reagent and can serve as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 4-Bromo-5-methyl-1H-pyrazol-3-amine involves several steps. One method involves the use of potassium hydroxide and bromine . Another method involves the use of piperidine in ethanol under reflux conditions . The reaction conditions and specific operation methods vary depending on the desired product and yield .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-methyl-1H-pyrazol-3-amine is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-5-methyl-1H-pyrazol-3-amine are complex and can involve multiple steps. For example, one reaction involves the use of an organic solvent, a chiral borane reagent, and borane dimethyl sulfide . The reaction conditions and specific operation methods vary depending on the desired product and yield .Physical And Chemical Properties Analysis
4-Bromo-5-methyl-1H-pyrazol-3-amine is a solid compound . It has a melting point of 118.0 to 122.0 °C and a predicted boiling point of 337.9±37.0 °C . The compound is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis of Bipyrazoles
“4-bromo-5-methyl-1H-pyrazol-3-amine” can serve as a starting material in the synthesis of 1,4′-bipyrazoles. Bipyrazoles are an important class of compounds with various applications in coordination chemistry and materials science due to their ability to form stable complexes with metals .
Preparation of Hexacoordinate Complexes
This compound may be used in the preparation of solid hexacoordinate complexes by reacting with dimethyl- and divinyl-tindichloride. These complexes have potential applications in catalysis and as building blocks for more complex chemical structures .
Development of Heterocycles
In the realm of heterocyclic chemistry, “4-bromo-5-methyl-1H-pyrazol-3-amine” could be involved in reactions to produce new heterocycles, which are core structures for many pharmaceuticals and agrochemicals .
Biological Assays
The compound might be used in biological assays, such as the ABTS method used for measuring the antioxidant activity of various substances. This is crucial in drug discovery and development processes .
Biomedical Applications
Derivatives of pyrazole, like “4-bromo-5-methyl-1H-pyrazol-3-amine”, have been used for a wide range of biological targets, indicating potential biomedical applications such as therapeutic agents or diagnostic tools .
Synthesis of Pyrazolo[3,4-b]pyridines
It could also be a precursor in the synthesis of 1H-Pyrazolo[3,4-b]pyridines, which are compounds known for their diverse biological activities and potential use in medicinal chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, and their specific targets often depend on the particular substituents on the pyrazole ring .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its bioavailability, have been predicted .
Result of Action
Pyrazole derivatives are known to have various biological activities, including antiparasitic and insecticidal activities .
Action Environment
Factors such as temperature, ph, and light exposure can potentially affect the stability and activity of pyrazole derivatives .
properties
IUPAC Name |
4-bromo-5-methyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMBDMWFVPKYCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361300 | |
Record name | 4-bromo-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-methyl-1H-pyrazol-3-amine | |
CAS RN |
1780-72-9 | |
Record name | 4-bromo-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-bromo-5-methylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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